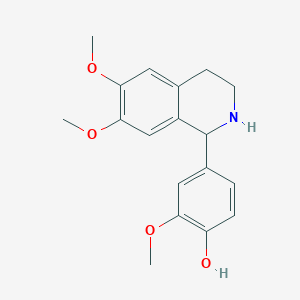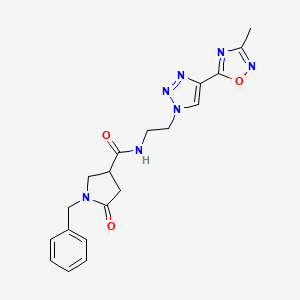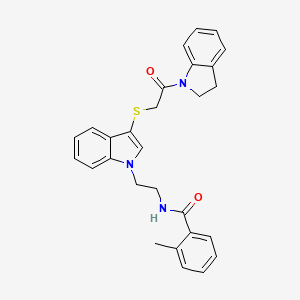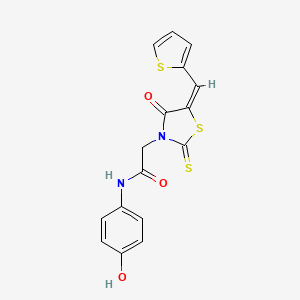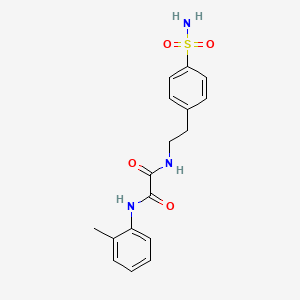
1-(4-Fluorophenyl)-3-methylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one is a fluorinated organic molecule that is of interest in various fields, including drug discovery. Fluorinated compounds are known for their unique properties and effects when incorporated into molecules, which makes them valuable in both academic and industrial settings. The presence of a fluorine atom can significantly alter the biological activity, metabolic stability, and membrane permeability of pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated compounds can be challenging due to the reactivity of fluorine. However, a novel fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), has been discovered, which offers high thermal stability and resistance to aqueous hydrolysis. This agent can be used to convert non-enolizable carbonyls to CF(2) groups and carboxylic groups to CF(3) groups in high yields, indicating its potential utility in synthesizing compounds like this compound . Additionally, a series of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds have been synthesized through a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes, which may be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related fluorinated compounds has been determined using various computational and analytical methods. For instance, the molecular structure of a similar compound, (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, was determined by single-crystal X-ray diffraction and further analyzed using computational methods such as AM1, MM2, and DFT/B3LYP . These methods can be applied to analyze the molecular structure of this compound as well.
Chemical Reactions Analysis
The fluorinating agent Fluolead (1k) has been shown to effect highly stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols, which suggests that it could be used to introduce fluorine into various substrates, including ketones like this compound, with high selectivity and yield . The reactivity of such fluorinated compounds can be further explored to understand their potential in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. For example, the compound (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one, which shares some structural similarities with this compound, exhibits distinct endothermic peaks corresponding to its melting and boiling points . The fluorine atom in this compound is likely to affect its physical properties such as melting point, boiling point, and solubility, as well as its chemical reactivity and stability.
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
Crystal Structure and Molecular Geometry
The compound exhibits distinct molecular geometry, with planar 4-fluorophenyl and 4-methylphenyl groups twisted from the prop-2-en-1-one group. This arrangement contributes to the unique crystal packing stabilized by intermolecular hydrogen bonding, forming a molecular chain along specific axes (Butcher et al., 2007).
Characterization and Synthesis
Studies have focused on the synthesis and crystal growth of this compound, revealing its belonging to the monoclinic system. Characterization through various spectroscopic methods such as FT-IR, FT-Raman, and X-ray diffraction provides insights into its structure and properties (Meenatchi et al., 2015).
Applications in Optical and Material Sciences
Refractive Index Studies
Research on the refractive indices of this compound in different solvent mixtures provides valuable data for calculating various parameters like molar refraction and polarizability constant. This information is essential for understanding the nature of dipole and solute-solvent interactions, relevant in optical and material sciences (Chavan & Gop, 2016).
First-Order Hyperpolarizability Analysis
The compound's potential in nonlinear optics (NLO) is highlighted by studies on its first-order hyperpolarizability. Such properties make it a candidate for applications in photonic and electro-optic technologies (Najiya et al., 2014).
Chemical Analysis and Synthesis Methods
Photochemical Reaction Mechanisms
Investigation into the photochemical reactions of related compounds provides insights into potential applications in photochemistry and organic synthesis. Understanding these mechanisms can lead to the development of new synthetic pathways and materials (Carroll & Hammond, 1972).
Substituent Effect on Molecular Properties
Synthesis of derivatives and assessment of the substituent effect on the compound’s properties help in tailoring its characteristics for specific applications, such as in material science or pharmaceuticals (Balaji et al., 2015).
Biomedical Research
Interaction with Biological Molecules
Studies on the interaction of this compound with biomolecules like bovine serum albumin give insights into its behavior in biological systems, which is crucial for potential therapeutic applications (Garg & Raghav, 2013).
Structural Characterization in Drug Development
The detailed structural characterization of derivatives through spectroscopic techniques and theoretical studies provides foundational knowledge for drug design and development in pharmaceutical research (Saeed et al., 2011).
Mecanismo De Acción
The mechanism of action of similar compounds has been explored. For instance, a compound named [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone was found to be a reversible and highly selective MAGL inhibitor. It indirectly led to CB1 occupancy by raising 2-AG levels .
Safety and Hazards
Direcciones Futuras
The future directions for the study of similar compounds could involve further exploration of their synthesis, structural properties, and potential applications. For instance, a new fluorinated pyrazole was successfully synthesized via a two-step reaction, suggesting potential for further development and study .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMUQNCYEDRADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)
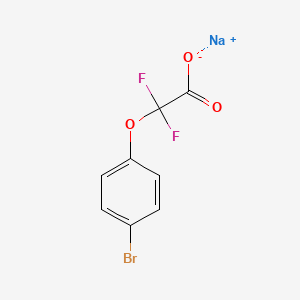
![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)
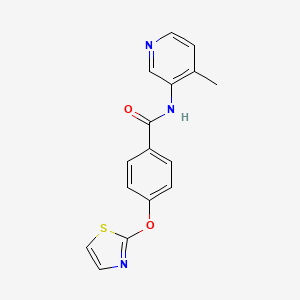
![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)
